2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid
CAS No.: 1178837-33-6
Cat. No.: VC3395352
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178837-33-6 |
|---|---|
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | 2-(2-ethylpyrrolidin-1-yl)-2-oxoacetic acid |
| Standard InChI | InChI=1S/C8H13NO3/c1-2-6-4-3-5-9(6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12) |
| Standard InChI Key | PGATYKHTAGMWFI-UHFFFAOYSA-N |
| SMILES | CCC1CCCN1C(=O)C(=O)O |
| Canonical SMILES | CCC1CCCN1C(=O)C(=O)O |
Introduction
Chemical Structure and Identification
2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . The structure features a five-membered pyrrolidine ring with an ethyl group at position 2 and an oxoacetic acid group attached to the nitrogen at position 1.
The compound is uniquely identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1178837-33-6 |
| MDL Number | MFCD12773551 |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
The structural arrangement consists of the pyrrolidine ring serving as the core scaffold, with the ethyl group adding lipophilicity and the oxoacetic acid providing acidic functionality and potential for further derivatization.
Physical Properties
While specific experimental physical property data for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is limited in the available literature, we can make informed estimations based on structurally similar compounds. The closely related alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid (CAS 67118-31-4), which shares the same molecular formula and weight, provides valuable comparative data .
It should be noted that these properties are estimated based on structural similarity and may vary for the actual compound. Definitive characterization would require specific experimental determination.
| Signal Word | GHS Classification | UN Number | Hazard Class | Packing Group |
|---|---|---|---|---|
| Danger | H302, H319, H372, H410 | 3077 | 9 | III |
Hazard Statements
| Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H319 | Causes serious eye irritation |
| H372 | Causes damage to organs through prolonged or repeated exposure |
| H410 | Very toxic to aquatic life with long lasting effects |
Precautionary Measures
| Code | Precautionary Statement |
|---|---|
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray |
| P264 | Wash hands thoroughly after handling |
| P273 | Avoid release to the environment |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P314 | Get medical advice/attention if you feel unwell |
These safety classifications indicate that the compound requires appropriate handling protocols, including the use of personal protective equipment, adequate ventilation, and proper disposal methods to minimize risks to human health and the environment.
Structural Comparison with Related Compounds
A comparative analysis with structurally similar compounds provides valuable insights into the distinctive features of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.
| Compound | CAS Number | Molecular Formula | Structural Relationship |
|---|---|---|---|
| 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid | 1178837-33-6 | C₈H₁₃NO₃ | Target compound |
| alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid (Levetiracetam impurity A) | 67118-31-4 | C₈H₁₃NO₃ | Structural isomer with different arrangement of the ethyl group |
Although these compounds share the same molecular formula and weight, their structural differences likely result in distinct physical properties and reactivity profiles. In alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid, the ethyl group is positioned differently within the molecule, which alters its three-dimensional shape and potentially its biochemical interactions .
The structural similarities with Levetiracetam impurity A suggest potential relevance in pharmaceutical quality control and analytical chemistry, particularly in the context of antiepileptic drug production and analysis.
Analytical Methods and Characterization
Characterization of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid would typically employ multiple complementary analytical techniques. Based on standard procedures for similar compounds, the following methods would be appropriate:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would reveal the proton environments, including those of the ethyl group, pyrrolidine ring, and acid proton
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¹³C NMR would identify carbon signals including the distinctive carbonyl carbons
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Infrared Spectroscopy (IR)
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Would show characteristic absorption bands for:
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Carboxylic acid O-H stretch (broad, 3300-2500 cm⁻¹)
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C=O stretches for both the carboxylic acid and amide carbonyl groups (1700-1630 cm⁻¹)
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C-N stretching of the pyrrolidine ring (1350-1250 cm⁻¹)
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Mass Spectrometry (MS)
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Would confirm the molecular weight (171.19) and provide fragmentation pattern information
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Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods would be valuable for assessing purity and for identification purposes, particularly in pharmaceutical contexts where the compound might be related to drug impurities .
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